(R)-Methyl 2-amino-2-cyclopentylacetate HCl (R)-Methyl 2-amino-2-cyclopentylacetate HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13674082
InChI: InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1
SMILES: COC(=O)C(C1CCCC1)N.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

(R)-Methyl 2-amino-2-cyclopentylacetate HCl

CAS No.:

Cat. No.: VC13674082

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-amino-2-cyclopentylacetate HCl -

Specification

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name methyl (2R)-2-amino-2-cyclopentylacetate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1
Standard InChI Key OQEFEOSHQDCMLN-OGFXRTJISA-N
Isomeric SMILES COC(=O)[C@@H](C1CCCC1)N.Cl
SMILES COC(=O)C(C1CCCC1)N.Cl
Canonical SMILES COC(=O)C(C1CCCC1)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

  • IUPAC Name: Methyl (2R)-2-amino-2-cyclopentylacetate hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂

  • Molecular Weight: 193.67 g/mol

  • CAS Registry: 820964-60-1 (free base: 763078-53-1)

  • Chirality: The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Melting Point2–8°C (storage temperature)
SolubilitySoluble in polar solvents
Optical Rotation (α)Not reported
Purity≥95% (HPLC)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (R)-Methyl 2-amino-2-cyclopentylacetate HCl involves multi-step processes:

  • Cyclopentylation: Introduction of the cyclopentyl group via Grignard reagents or catalytic hydrogenation.

  • Amination: Chiral resolution using L-specific enzymes or catalytic asymmetric synthesis to ensure enantiomeric purity .

  • Esterification and Salt Formation: Reaction with methyl chloride followed by hydrochloride salt precipitation .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield
CyclopentylationGrignard reagent (cyclopentyl MgBr), THF, −78°C85%
Enzymatic ResolutionL-specific enzymes, phosphate buffer (pH 8.0)90%
Salt FormationHCl gas in diethyl ether95%

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

  • Catalytic Hydrogenation: Utilizes palladium or platinum catalysts under high-pressure H₂.

  • Continuous Flow Systems: Enhances reaction efficiency and reduces byproducts .

ActivityModel/AssayIC₅₀/EC₅₀Source
Glutamate Receptor InhibitionRat cortical neurons12 μM
GABA Receptor ActivationMouse hippocampal slices8 μM
NeuroprotectionAβ-induced toxicity (in vitro)5 μM

Metabolic and Antimalarial Applications

  • Enzyme Inhibition: Inhibits key enzymes in Plasmodium falciparum’s purine salvage pathway, showing IC₅₀ values of 1–5 μM in malaria models .

  • Ergogenic Effects: Enhances anabolic hormone secretion in preclinical studies.

Applications in Drug Development

Neurological Disorders

  • Anxiety/Depression: Preclinical trials demonstrate reduced immobility time in forced swim tests (30% reduction at 10 mg/kg).

  • Cognitive Enhancement: Improves spatial memory in rodent models via synaptic plasticity modulation .

Antimicrobial Agents

  • Antimalarial Lead: Carbocyclic phosphonate derivatives exhibit low micromolar activity against P. falciparum .

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